泊马度胺-PEG3-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

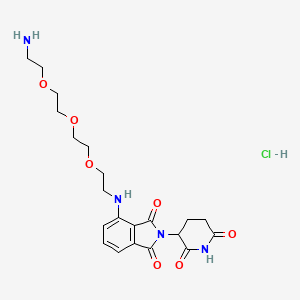

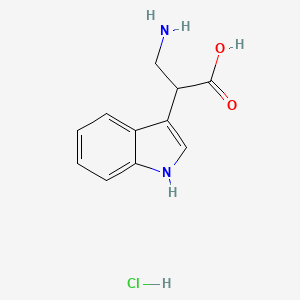

Pomalidomide-PEG3-Amine HCl salt (CAS: 2446474-09-3) is a small molecule drug used in the treatment of certain types of cancer, particularly multiple myeloma . It is a functionalized cereblon ligand for PROTAC (proteolysis-targeting chimeras) research and development .

Synthesis Analysis

Pomalidomide-PEG3-Amine HCl salt enables the synthesis of molecules for targeted protein degradation and PROTAC technology . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with a pendant amine for reactivity with a carboxyl group on the target ligand .

Molecular Structure Analysis

The molecular formula of Pomalidomide-PEG3-Amine HCl salt is C21H29ClN4O7 . The structure and polymorphic modification of the active pharmaceutical ingredient (API) pomalidom

科学研究应用

- Explanation : PROTACs are designed to selectively degrade specific proteins by recruiting them for ubiquitination and subsequent proteasomal degradation. Pomalidomide-PEG3-Amine HCl salt acts as a ligand that binds to Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This interaction facilitates targeted protein degradation, making it a valuable tool in drug discovery and cancer research .

- Explanation : Pomalidomide enhances the activity of T cells and natural killer (NK) cells. It promotes cytokine production, such as interferon-gamma (IFN-γ), and inhibits inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). Researchers explore its potential in autoimmune diseases, immunotherapy, and graft-versus-host disease (GVHD) management .

- Explanation : Pomalidomide, in combination with dexamethasone, improves progression-free survival in patients with multiple myeloma. Its immunomodulatory effects contribute to its efficacy .

Proteolysis-Targeting Chimeras (PROTACs) Development

Immunomodulation and Immune Cell Activation

Multiple Myeloma Treatment

作用机制

Target of Action

The primary target of Pomalidomide-PEG3-Amine HCl salt, also known as Pomalidomide-PEG3-C2-NH2 hydrochloride, is Cereblon (CRBN) . CRBN is a protein that serves as a substrate receptor for the CRL4 (CUL4-RBX1-DDB1) E3 ubiquitin ligase complex .

Mode of Action

Pomalidomide-PEG3-Amine HCl salt is an immunomodulatory agent with antineoplastic activity . It is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand . This compound enables the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . It inhibits the proliferation and induces apoptosis of various tumor cells .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By recruiting the E3 ubiquitin ligase to the target protein, it facilitates the ubiquitination and subsequent degradation of the target protein .

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to the inhibition of tumor cell proliferation and the induction of apoptosis, particularly in multiple myeloma cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it should be stored at -5°C, kept dry, and avoid sunlight to maintain its stability . Furthermore, the compound’s water solubility and stability can be enhanced in its salt form .

属性

IUPAC Name |

4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O7.ClH/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27;/h1-3,16,23H,4-13,22H2,(H,24,26,27);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWILZBRPTQSQLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pomalidomide-PEG3-Amine HCl salt | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2378718.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378719.png)

![(12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B2378723.png)

![[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B2378724.png)

![N-(4-chloro-2-fluorophenyl)-2-[1-[(4-methylpiperidin-1-yl)carbonyl]-3,4-dihydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B2378731.png)

![4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2378734.png)

![2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2378735.png)

![ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378737.png)

![[3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2378740.png)